molecular formula C26H25F3N4O2 B2487498 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide CAS No. 1326892-01-6

3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide

Cat. No. B2487498
CAS RN: 1326892-01-6
M. Wt: 482.507
InChI Key: QEXHWILIAMQDGE-UHFFFAOYSA-N
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Description

Research on pyrazole derivatives, including compounds similar to the one of interest, has been extensive due to their varied biological activities and applications in medicinal chemistry. Pyrazoles are heterocyclic aromatic compounds that serve as core structures for developing new therapeutic agents with anti-inflammatory, analgesic, antipyretic, and various other activities (Menozzi et al., 1993).

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. For example, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides can be achieved through the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines, showcasing the versatility and reactivity of the pyrazole moiety (Menozzi et al., 1993).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents affecting their properties and activity. X-ray crystallography studies, such as those conducted on 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide hydrate, help elucidate the precise molecular geometry, intermolecular interactions, and the overall stability of these compounds (Hao et al., 2010).

Scientific Research Applications

Biological Activity and Synthesis

Pyrazole derivatives have been synthesized and characterized for their potential biological activities. For instance, the study by Asegbeloyin et al. (2014) detailed the synthesis and characterization of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, revealing their in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against certain bacteria and yeasts (Asegbeloyin et al., 2014).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of pyrazole derivatives provide insights into their potential applications. For example, Zolfigol et al. (2006) demonstrated the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as a novel reagent for the oxidation of pyrazolines to pyrazoles under mild conditions, highlighting a method for modifying pyrazole structures for various applications (Zolfigol et al., 2006).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of pyrazole derivatives have been explored, indicating their potential in medical and pharmaceutical research. Bhat et al. (2016) synthesized a new series of pyrazole derivatives, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in developing new therapeutic agents (Bhat et al., 2016).

properties

IUPAC Name

3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F3N4O2/c1-17(2)19-5-7-20(8-6-19)22-15-23-25(35)32(13-14-33(23)31-22)12-11-24(34)30-16-18-3-9-21(10-4-18)26(27,28)29/h3-10,13-14,17,22-23,31H,11-12,15-16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWMKQGAGSJOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide

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